molecular formula C11H19NO3S B2601349 Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448044-98-1

Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2601349
CAS RN: 1448044-98-1
M. Wt: 245.34
InChI Key: OOCKDVSPDHCTPM-UHFFFAOYSA-N
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Description

Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic compound. It has a CAS number of 1448044-98-1 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone serves as a versatile intermediate in organic synthesis. For instance, its derivatives have been employed in the synthesis of various substituted tetrahydroquinazolinones via Diels-Alder reactions, highlighting its utility in generating complex molecular scaffolds with potential biological activity (Dalai et al., 2006). Additionally, the compound's reactivity has been leveraged in the synthesis of antimicrobial agents, indicating its contribution to the development of new therapeutic agents (Mallesha & Mohana, 2014).

Antimicrobial Activity

Derivatives of Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone have shown promise in antimicrobial applications. A study synthesized oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, with some compounds displaying good antimicrobial efficacy against pathogenic strains (Mallesha & Mohana, 2014). This suggests the potential for Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone derivatives to serve as leads for the development of new antimicrobial agents.

Antitubercular Activity

Compounds derived from Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone have also been explored for their antitubercular properties. A series of derivatives demonstrated minimum inhibitory concentrations against Mycobacterium tuberculosis, with some showing significant in vitro activity, which underscores the potential of these compounds in tuberculosis treatment strategies (Bisht et al., 2010).

Catalysis and Biofuel Production

The compound's derivatives have been applied in catalysis, illustrating the broad utility of Cyclobutyl(4-(methylsulfonyl)piperidin-1-yl)methanone in chemical transformations. For example, benzenesulfonic acid functionalized hydrophobic mesoporous biochar, a derivative, acted as an efficient catalyst for biofuel production, showcasing an innovative approach to catalysis and biofuel synthesis (Li et al., 2019).

Methodological Advances

The compound has facilitated methodological advances in organic synthesis, such as iron-catalyzed methylation using methanol, demonstrating the compound's versatility and utility in developing novel synthetic routes (Polidano et al., 2018).

properties

IUPAC Name

cyclobutyl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-16(14,15)10-5-7-12(8-6-10)11(13)9-3-2-4-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCKDVSPDHCTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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